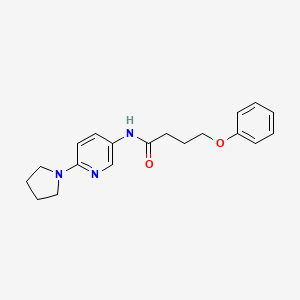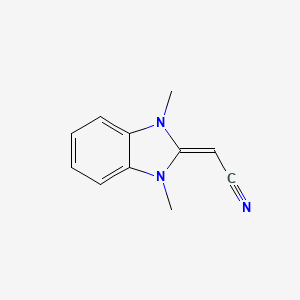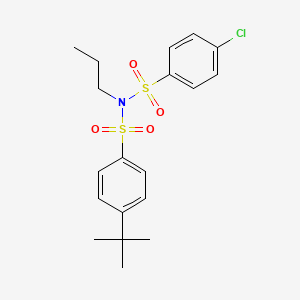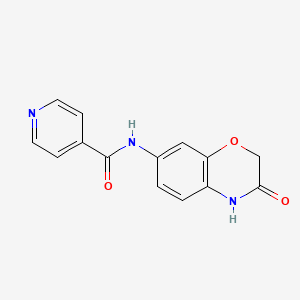
4-phenoxy-N-(6-pyrrolidin-1-ylpyridin-3-yl)butanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-phenoxy-N-(6-pyrrolidin-1-ylpyridin-3-yl)butanamide, also known as PP3, is a small molecule inhibitor that has been widely used in scientific research. PP3 is a potent and selective inhibitor of Src family tyrosine kinases, which play important roles in cell signaling, proliferation, differentiation, and survival.
作用機序
4-phenoxy-N-(6-pyrrolidin-1-ylpyridin-3-yl)butanamide inhibits the activity of Src family kinases by binding to their ATP-binding site and preventing the transfer of phosphate groups to tyrosine residues on target proteins. Src family kinases play important roles in regulating various cellular processes by phosphorylating target proteins involved in cell signaling, proliferation, differentiation, and survival. By inhibiting Src family kinases, 4-phenoxy-N-(6-pyrrolidin-1-ylpyridin-3-yl)butanamide can disrupt these processes and induce cell death or inhibit tumor growth.
Biochemical and Physiological Effects:
4-phenoxy-N-(6-pyrrolidin-1-ylpyridin-3-yl)butanamide has been shown to have various biochemical and physiological effects on cells and tissues. 4-phenoxy-N-(6-pyrrolidin-1-ylpyridin-3-yl)butanamide can induce apoptosis in cancer cells by activating caspase-dependent and caspase-independent pathways. 4-phenoxy-N-(6-pyrrolidin-1-ylpyridin-3-yl)butanamide can also inhibit cell migration, adhesion, and invasion by disrupting the cytoskeleton and focal adhesion complexes. In addition, 4-phenoxy-N-(6-pyrrolidin-1-ylpyridin-3-yl)butanamide can modulate the activity of ion channels, neurotransmitter receptors, and other signaling proteins involved in neuronal development, synaptic plasticity, and memory formation.
実験室実験の利点と制限
4-phenoxy-N-(6-pyrrolidin-1-ylpyridin-3-yl)butanamide has several advantages as a research tool. 4-phenoxy-N-(6-pyrrolidin-1-ylpyridin-3-yl)butanamide is a potent and selective inhibitor of Src family kinases, which allows for specific targeting of these enzymes without affecting other signaling pathways. 4-phenoxy-N-(6-pyrrolidin-1-ylpyridin-3-yl)butanamide is also relatively stable and easy to use in cell-based assays and animal models. However, 4-phenoxy-N-(6-pyrrolidin-1-ylpyridin-3-yl)butanamide has some limitations as a research tool. 4-phenoxy-N-(6-pyrrolidin-1-ylpyridin-3-yl)butanamide can have off-target effects on other kinases and signaling proteins, which can complicate data interpretation. 4-phenoxy-N-(6-pyrrolidin-1-ylpyridin-3-yl)butanamide can also have variable efficacy depending on the cell type, experimental conditions, and concentration used.
将来の方向性
4-phenoxy-N-(6-pyrrolidin-1-ylpyridin-3-yl)butanamide has several potential future directions for scientific research. 4-phenoxy-N-(6-pyrrolidin-1-ylpyridin-3-yl)butanamide can be further optimized to improve its potency, selectivity, and pharmacokinetic properties for use in clinical trials. 4-phenoxy-N-(6-pyrrolidin-1-ylpyridin-3-yl)butanamide can also be used in combination with other drugs or therapies to enhance their efficacy and reduce side effects. 4-phenoxy-N-(6-pyrrolidin-1-ylpyridin-3-yl)butanamide can also be used to study the role of Src family kinases in other diseases such as inflammation, autoimmune disorders, and cardiovascular diseases. Finally, 4-phenoxy-N-(6-pyrrolidin-1-ylpyridin-3-yl)butanamide can be used to study the molecular mechanisms underlying cancer metastasis, which is a major challenge in cancer treatment.
合成法
4-phenoxy-N-(6-pyrrolidin-1-ylpyridin-3-yl)butanamide can be synthesized using a multi-step process involving several chemical reactions. The first step is the synthesis of 3-(pyrrolidin-1-yl)pyridine, which is then reacted with 4-bromobenzyl bromide to form 4-(3-pyrrolidin-1-ylpyridin-4-yl)benzyl bromide. This intermediate is then reacted with 4-phenoxybutyric acid to form 4-phenoxy-N-(6-pyrrolidin-1-ylpyridin-3-yl)butanamide. The final product can be purified using various techniques such as column chromatography, recrystallization, and HPLC.
科学的研究の応用
4-phenoxy-N-(6-pyrrolidin-1-ylpyridin-3-yl)butanamide has been widely used in scientific research to study the role of Src family kinases in various cellular processes. 4-phenoxy-N-(6-pyrrolidin-1-ylpyridin-3-yl)butanamide has been shown to inhibit the proliferation of cancer cells, induce apoptosis, and suppress tumor growth in animal models. 4-phenoxy-N-(6-pyrrolidin-1-ylpyridin-3-yl)butanamide has also been used to study the role of Src family kinases in cell migration, adhesion, and invasion, which are important processes in cancer metastasis. In addition, 4-phenoxy-N-(6-pyrrolidin-1-ylpyridin-3-yl)butanamide has been used to study the role of Src family kinases in neuronal development, synaptic plasticity, and memory formation.
特性
IUPAC Name |
4-phenoxy-N-(6-pyrrolidin-1-ylpyridin-3-yl)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O2/c23-19(9-6-14-24-17-7-2-1-3-8-17)21-16-10-11-18(20-15-16)22-12-4-5-13-22/h1-3,7-8,10-11,15H,4-6,9,12-14H2,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDDINJDVHCLMSK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC=C(C=C2)NC(=O)CCCOC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[[2-(3-Cyclopentyl-5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-2-yl)sulfanylacetyl]amino]thiophene-3-carboxamide](/img/structure/B7518884.png)
![Methyl 4-[3-[3-butyl-7-(2-methylpropyl)-2,6-dioxopurin-8-yl]propanoyloxy]benzoate](/img/structure/B7518892.png)

![N-(4-pyrrolidin-1-ylsulfonylphenyl)-2,3-dihydro-1H-cyclopenta[b]quinoline-9-carboxamide](/img/structure/B7518903.png)
![2-[[3-(Tert-butylsulfamoyl)-4-chlorobenzoyl]amino]thiophene-3-carboxamide](/img/structure/B7518914.png)


![N-(2,5-difluorophenyl)-1-(4-fluorophenyl)-3-methylthieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B7518926.png)
![1-[5-Chloro-2-nitro-4-(trifluoromethyl)phenyl]piperidin-4-ol](/img/structure/B7518945.png)

![[1-[(9,10-Dioxoanthracen-2-yl)amino]-1-oxopropan-2-yl] 2-methyl-1,3-dioxoisoindole-5-carboxylate](/img/structure/B7518974.png)

![1-(2-phenylethenesulfonyl)-N-[1-(pyridin-2-yl)ethyl]piperidine-4-carboxamide](/img/structure/B7518982.png)
![3-[(4-bromophenyl)sulfamoyl]-N-(2,4-difluorophenyl)benzamide](/img/structure/B7518983.png)